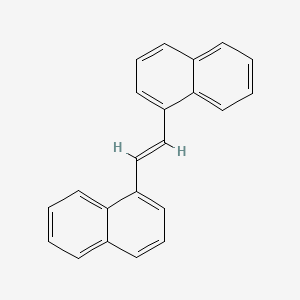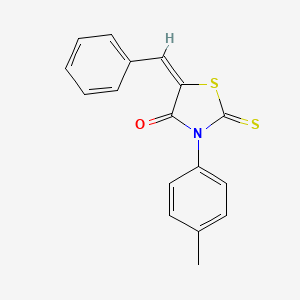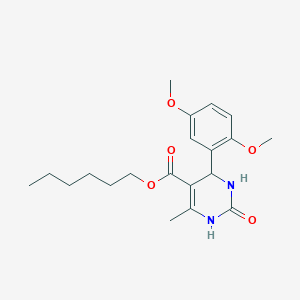
trans-1,2-Di(1-naphthyl)ethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,2-Di(1-naphthyl)ethylene: is an organic compound with the molecular formula C22H16. It is a derivative of ethylene where the hydrogen atoms are replaced by 1-naphthyl groups. This compound is known for its unique photophysical properties and is often used in photochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Di(1-naphthyl)ethylene can be achieved through various methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2-Di(1-naphthyl)ethylene can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur due to the presence of the naphthyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated naphthyl derivatives.
Scientific Research Applications
Chemistry: trans-1,2-Di(1-naphthyl)ethylene is used in photochemical studies due to its unique photophysical properties . It is often studied for its luminescence and photostability.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of trans-1,2-Di(1-naphthyl)ethylene in photochemical reactions involves the absorption of light, leading to an excited state. This excited state can then undergo various photophysical processes, such as fluorescence or phosphorescence . The molecular targets and pathways involved are primarily related to its interaction with light and subsequent energy transfer processes.
Comparison with Similar Compounds
trans-1,2-Di(2-naphthyl)ethylene: Similar in structure but with 2-naphthyl groups instead of 1-naphthyl groups.
cis-1,2-Di(1-naphthyl)ethylene: The cis isomer of the compound.
1,2-Di(1-naphthyl)ethane: A saturated derivative of the compound.
Uniqueness: trans-1,2-Di(1-naphthyl)ethylene is unique due to its specific photophysical properties, which differ from its isomers and other similar compounds. The position of the naphthyl groups and the trans configuration contribute to its distinct behavior in photochemical reactions.
Properties
Molecular Formula |
C22H16 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-[(E)-2-naphthalen-1-ylethenyl]naphthalene |
InChI |
InChI=1S/C22H16/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H/b16-15+ |
InChI Key |
REPGVFBGPZJLJD-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705566.png)
![N,N'-[(5Z,11Z)-6,12-Diphenyldibenzo[B,F][1,5]diazocine-2,8-diyl]DI(1-adamantanecarboxamide)](/img/structure/B11705571.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11705572.png)
![4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11705574.png)
![4,4'-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11705581.png)
![9-[4-(diethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11705586.png)
![N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11705596.png)
![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11705601.png)


![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide](/img/structure/B11705618.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11705620.png)

